

Quinoline-4-carbonitrile IUPAC name and synonyms

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Compound of Interest

Compound Name: *Quinoline-4-carbonitrile*

Cat. No.: *B1295981*

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An In-depth Technical Guide to **Quinoline-4-carbonitrile**

This guide provides a comprehensive overview of **quinoline-4-carbonitrile**, including its chemical identity, physicochemical properties, synthesis protocols, and biological significance. It is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, drug development, and organic synthesis.

Chemical Identity

Quinoline-4-carbonitrile is a heterocyclic aromatic organic compound featuring a quinoline ring system substituted with a nitrile group at the 4th position.

IUPAC Name: **quinoline-4-carbonitrile**[\[1\]](#)[\[2\]](#)[\[3\]](#)

Synonyms and Identifiers: The compound is known by several synonyms and is cataloged under various chemical database identifiers.

Identifier Type	Value	Reference
Common Name	4-Cyanoquinoline	[3] [4] [5]
Synonym	Cinchoninonitrile	[4] [6] [7]
CAS Number	2973-27-5	[1] [2] [3]
Molecular Formula	C10H6N2	[2] [3] [4]
InChI Key	JBSAUEMFOKUWTP- UHFFFAOYSA-N	[1] [2] [3]
SMILES	<chem>N#CC1=C2C=CC=CC2=NC=C1</chem>	[2] [3]
PubChem CID	270566	[3]
EC Number	689-987-2	[3] [4]

Physicochemical Properties

The physical and chemical properties of **quinoline-4-carbonitrile** are summarized below.

Property	Value	Reference
Molecular Weight	154.17 g/mol	[1][3][8]
Appearance	White to off-white microcrystalline solid	[4]
Melting Point	103-104 °C	[4][9]
Boiling Point	243.2 °C at 760 mmHg	[4]
Density	1.21 g/cm ³	[4]
Flash Point	95.2 °C	[4]
LogP	2.10648	[4]
Hydrogen Bond Donor Count	0	[4]
Hydrogen Bond Acceptor Count	2	[4]

Experimental Protocols: Synthesis

The synthesis of the quinoline core can be achieved through various named reactions such as the Skraup, Combes, Doebner, and Friedländer syntheses.[10][11] A specific laboratory-scale synthesis for **quinoline-4-carbonitrile** starting from 4-quinolinecarboxaldehyde has been described.[6]

Synthesis of **Quinoline-4-carbonitrile** from 4-Quinolinecarboxaldehyde[6]

This protocol outlines the conversion of an aldehyde to a nitrile functionality on the quinoline scaffold.

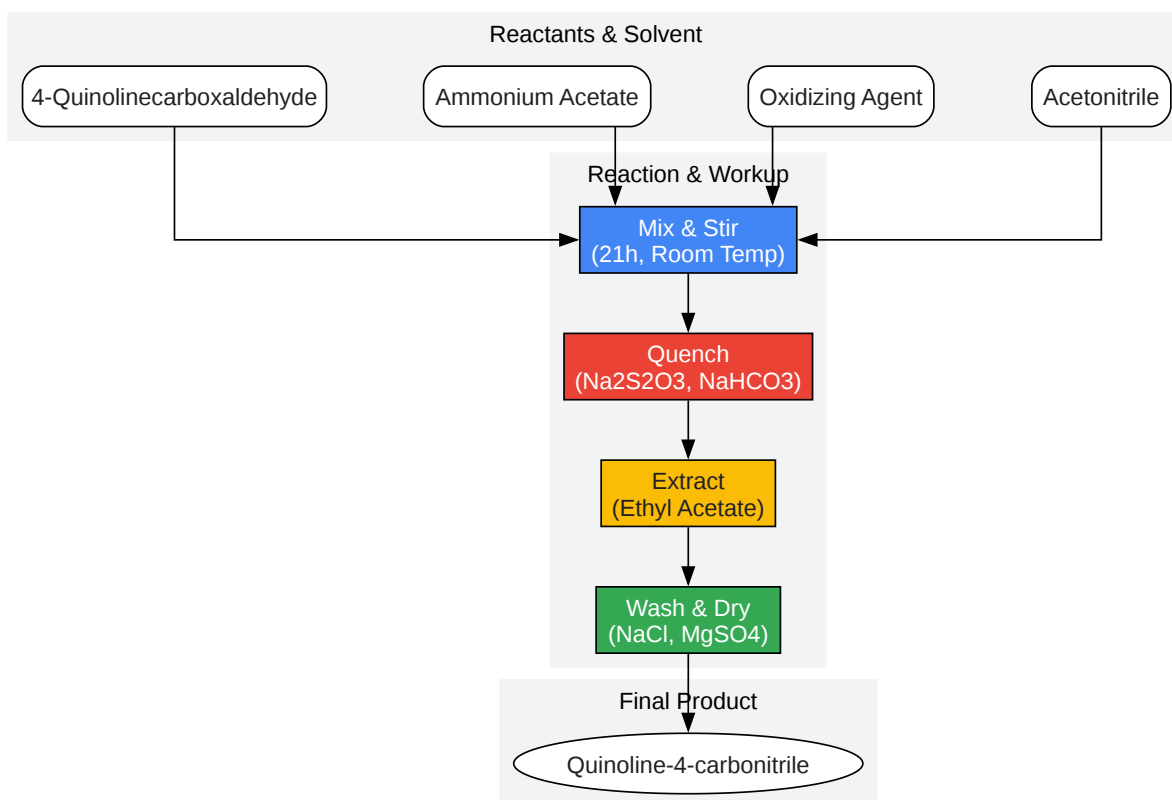
Materials and Reagents:

- 4-quinolinecarboxaldehyde
- Ammonium acetate
- Trimethylphenyltrimethylammonium tribromide (or a similar oxidizing agent)

- Acetonitrile (solvent)
- 0.5 M Sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) aqueous solution
- 1.0 M Sodium bicarbonate (NaHCO_3) aqueous solution
- Ethyl acetate
- Anhydrous Magnesium sulfate (MgSO_4)
- Saturated Sodium chloride (NaCl) aqueous solution

Procedure:

- Dissolve 4-quinolinecarboxaldehyde (0.5 mmol) and ammonium acetate (5.0 mmol) in acetonitrile (6 mL) at room temperature.
- To this solution, add trimethylphenyltrimethylammonium tribromide (1.0 mmol).
- Stir the reaction mixture continuously for 21 hours at room temperature.
- Upon completion, quench the reaction by sequentially adding 0.5 M $\text{Na}_2\text{S}_2\text{O}_3$ aqueous solution (10 mL) and 1.0 M NaHCO_3 aqueous solution (15 mL).
- Extract the product into ethyl acetate (60 mL).
- Wash the organic phase sequentially with 0.5 M $\text{Na}_2\text{S}_2\text{O}_3$ aqueous solution and then with saturated NaCl aqueous solution.
- Dry the organic phase over anhydrous MgSO_4 .
- Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
- Purify the crude product, typically by column chromatography, to obtain pure **quinoline-4-carbonitrile**.



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Caption: Workflow for the synthesis of **quinoline-4-carbonitrile**.

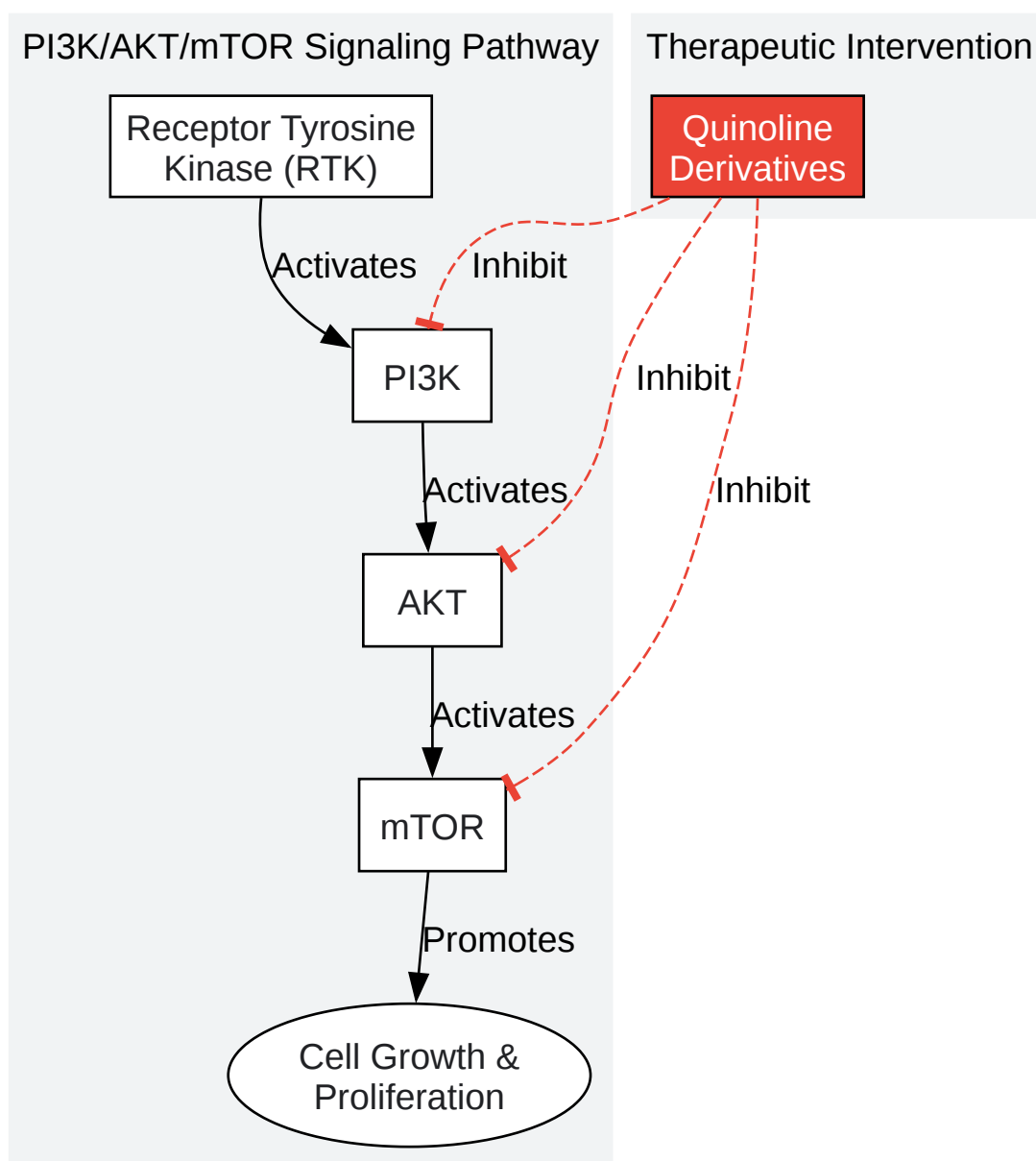
Biological Significance and Signaling Pathways

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.^{[11][12]} Quinoline derivatives exhibit a wide

spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[13][14]

Anticancer Activity: Quinoline derivatives have been shown to target various cellular pathways implicated in cancer progression. One such critical pathway is the PI3K/AKT/mTOR signaling cascade, which regulates cell growth, proliferation, and survival.[13] The versatility of the quinoline nucleus allows for structural modifications that can lead to the development of potent and selective inhibitors targeting components of this pathway.

Antimalarial Activity: Historically, quinoline alkaloids like quinine have been cornerstone treatments for malaria. Modern synthetic quinolines continue to be a major focus of antimalarial drug discovery. For instance, a derivative of quinoline-4-carboxamide was found to inhibit the translation elongation factor 2 (PfEF2) in the malaria parasite *Plasmodium falciparum*, representing a novel mechanism of action.[15]



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Caption: Quinoline derivatives as inhibitors of the PI3K/AKT/mTOR pathway.

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